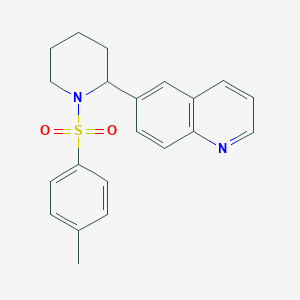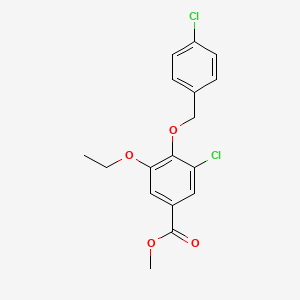
Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is an organic compound with a complex structure that includes multiple functional groups such as chloro, benzyl, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-chloro-4-hydroxy-5-ethoxybenzoic acid with methanol in the presence of an acid catalyst. This is followed by the nucleophilic substitution reaction with 4-chlorobenzyl chloride under basic conditions to introduce the benzyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, forming dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites or interact with receptors to modulate biological pathways. The exact mechanism can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-4-((4-methylbenzyl)oxy)-5-ethoxybenzoate
- Methyl 3-chloro-4-((4-fluorobenzyl)oxy)-5-ethoxybenzoate
- Methyl 3-chloro-4-((4-bromobenzyl)oxy)-5-ethoxybenzoate
Uniqueness
Methyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate is unique due to the presence of both chloro and ethoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C17H16Cl2O4 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
methyl 3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoate |
InChI |
InChI=1S/C17H16Cl2O4/c1-3-22-15-9-12(17(20)21-2)8-14(19)16(15)23-10-11-4-6-13(18)7-5-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
KUMHALZNGNHFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


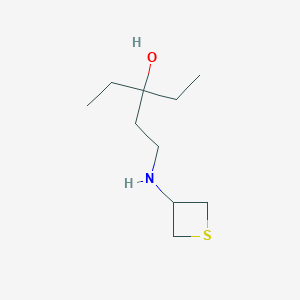
![Ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021365.png)
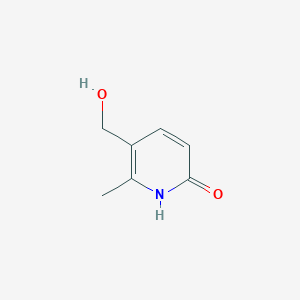

![N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B13021373.png)
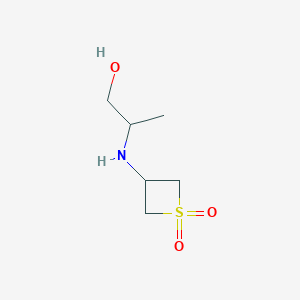
![Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021386.png)

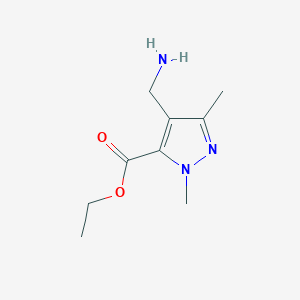

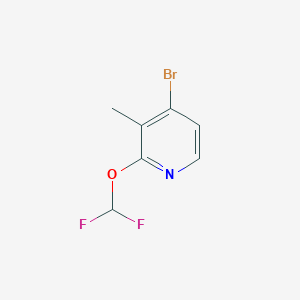

![(3aR,6S,6aR)-6-((S)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B13021416.png)
